Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

Descripción general

Descripción

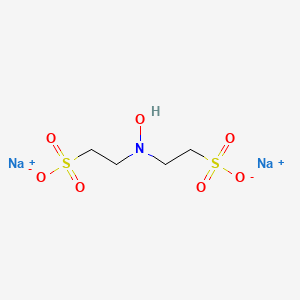

Ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt, also known as sulfo-NHS, is a commonly used reagent in chemical biology research due to its versatile chemical properties. It has the molecular formula C4H9NNa2O7S2 and a molecular weight of 293.2 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is disodium;2-[hydroxy(2-sulfonatoethyl)amino]ethanesulfonate . The InChI string and the Canonical SMILES for this compound are also available .Physical and Chemical Properties Analysis

This compound has a boiling point of 100℃ at 101,325 Pa and a density of 1280 at 20℃ . It is also soluble in water, with a solubility of 678g/L at 20℃ .Aplicaciones Científicas De Investigación

Novel Vic-Dioximes and Metal Complexation

A study by Kurtoglu et al. (2008) focused on synthesizing a novel disodium-4-hydroxy-5-{[(1E,2E)-N-hydroxy-2-(hydroxyimino)ethanimidoyl]amino}naphthalene-2,7-disulfonate vic-dioxime ligand. This compound was used to create mononuclear Cu II, Ni II, Zn II, and Cd II complexes. The study highlighted the antimicrobial activity of the ligand and its metal complexes against various fungi, indicating its potential in biological applications (Kurtoglu, Ispir, Kurtoğlu, & Serin, 2008).

Organic Salts Assembly

Jin et al. (2014) described the preparation of seven organic acid-base adducts from 1,4-bis(benzimidazol-2-yl)butane/1,2-bis(2-benzimidazolyl)-1,2-ethanediol and acidic components, including 1,5-naphthalenedisulfonic acid. This study provided insights into the molecular structure and supramolecular architectures of these organic salts, which could have implications in materials science and chemistry (Jin, Liu, Gao, Lin, Chen, & Wang, 2014).

Starch Derivatives and Their Properties

Ding, Ju, and Zhang (2014) researched anionic starch derivatives (BSTSS) prepared by reacting 2,4-bis(diiminobenzenesulfonic acid disodium salt)-6-chloro-[1,3,5]-triazine with natural corn starch. The study highlighted the improved molecular weight, viscosity stability, temperature resistance, and salt tolerance of these starch derivatives, suggesting their potential in various industrial applications (Ding, Ju, & Zhang, 2014).

Synthesis of Unsymmetrical Ethers and Branched Olefins

Shen et al. (2001) developed a novel disodium 1,2-ethanediol bis(hydrogen sulfate) salt precursor-based solid acid catalyst. This catalyst showed enhanced activity and high selectivity in producing methyl isobutyl ether or isobutene from a methanol-isobutanol mixture, indicating its potential in catalysis and chemical synthesis (Shen, Kalantar, Ma, Herman, & Klier, 2001).

Synthesis and Characterization of Anchored Acid Groups

In another study by Shen et al. (2001), a disodium 1,2-ethanediol bis(hydrogen sulfate) salt was synthesized and anchored onto zirconium hydroxide. This research provided insights into the synthesis and characterization of surface-grafted acid groups on zirconia, which could be significant in materials chemistry and surface science (Shen, Kalantar, Herman, Roberts, & Klier, 2001).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium are metal ions . It has a good chelating ability for various metal ions, such as iron and manganese .

Mode of Action

As a chelating agent, 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium forms stable complexes with metal ions . This interaction results in the sequestration of the metal ions, reducing their availability for other reactions.

Pharmacokinetics

Its water solubility (678g/l at 20℃) suggests that it could be well-absorbed and distributed in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium. For instance, its solubility and stability might be affected by temperature and pH. Furthermore, its efficacy as a chelating agent might be influenced by the presence and concentration of different metal ions in the environment .

Análisis Bioquímico

Biochemical Properties

Ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to cause serious eye irritation, indicating its potential reactivity with biological tissues .

Cellular Effects

The effects of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt on various types of cells and cellular processes are not extensively studied. It is known to cause serious eye irritation, suggesting that it can influence cell function and potentially disrupt cellular processes

Molecular Mechanism

The molecular mechanism of action of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt involves its interaction with biomolecules. The compound’s ability to cause eye irritation suggests that it may bind to or modify certain cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt over time are important considerations. The compound’s effects on cellular function may change over time, but specific data on its long-term effects in in vitro or in vivo studies are lacking .

Metabolic Pathways

There is limited information on the enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt and its effects on activity or function are not well-characterized. Information on targeting signals or post-translational modifications that direct it to specific compartments or organelles is lacking .

Propiedades

IUPAC Name |

disodium;2-[hydroxy(2-sulfonatoethyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO7S2.2Na/c6-5(1-3-13(7,8)9)2-4-14(10,11)12;;/h6H,1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJSGQYJSRWCLG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NNa2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890456 | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

133986-51-3 | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133986513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium 2-[N-hydroxy-N-(2-sulfonatoethyl)amino]ethane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1323388.png)